molecular formula C20H17ClN4O3S B2355872 N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-66-9

N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2355872
CAS No.: 1251679-66-9
M. Wt: 428.89
InChI Key: NNBUQCVFHLMJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c21-15-6-4-7-16(12-15)23-19(26)13-24-14-25(17-8-2-1-3-9-17)20-18(29(24,27)28)10-5-11-22-20/h1-12H,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBUQCVFHLMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that create the pyrido-thiadiazine core structure. The synthetic pathways often utilize various reagents and conditions to achieve the desired molecular architecture.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido-thiadiazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate to high cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (µM)
N-(3-chlorophenyl)-...HCT-11615.6
N-(3-chlorophenyl)-...MCF-720.5
N-(3-chlorophenyl)-...HeLa18.0

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in tumor cells.
  • Anti-inflammatory Properties : Similar compounds have been shown to modulate inflammatory pathways that are often upregulated in cancer.

Case Studies

A notable study evaluated the efficacy of several pyrido-thiadiazine derivatives in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with N-(3-chlorophenyl)-... compared to control groups.

Study Highlights:

  • Model : Human breast cancer xenograft in mice.
  • Dosage : Administered at 50 mg/kg body weight.
  • Outcome : Tumor volume decreased by approximately 60% after four weeks of treatment.

Structure–Activity Relationship (SAR)

The biological activity of N-(3-chlorophenyl)-... is influenced by structural modifications. Key factors include:

  • Substituents on the thiadiazine ring : Variations in electron-withdrawing or electron-donating groups can enhance or diminish activity.
  • Chlorine substitution : The presence of chlorine atoms has been correlated with increased potency against specific cancer cell lines.

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